molecular formula C28H28N2O6 B11121710 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121710
M. Wt: 488.5 g/mol
InChI Key: HMBLIQOUNFAPOB-LCUIJRPUSA-N
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Description

5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Addition of the 4-Propoxybenzoyl Group: This can be done through a nucleophilic substitution reaction, where the propoxy group is introduced using a propyl halide.

    Attachment of the Pyridin-3-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its multiple functional groups and complex structure make it a promising candidate for the development of new pharmaceuticals targeting various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s various functional groups allow it to interact with multiple sites on a target molecule, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of a propoxy group.

    5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-(4-ethoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and propoxy groups, along with the pyridinyl and hydroxy groups, allows for a wide range of interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O6/c1-4-14-36-20-9-7-19(8-10-20)26(31)24-25(22-12-11-21(34-2)15-23(22)35-3)30(28(33)27(24)32)17-18-6-5-13-29-16-18/h5-13,15-16,25,31H,4,14,17H2,1-3H3/b26-24-

InChI Key

HMBLIQOUNFAPOB-LCUIJRPUSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)OC)OC)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

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